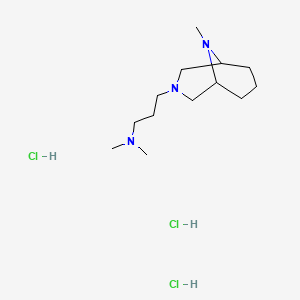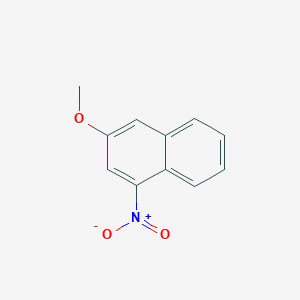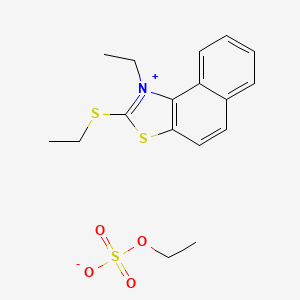
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a naphtho-thiazolium core, which is further modified by ethyl and ethylthio groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate typically involves the reaction of naphthoquinone with thioamide under specific conditions. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the thiazolium ring. The ethyl and ethylthio groups are introduced through subsequent alkylation reactions using ethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate involves its interaction with specific molecular targets. The thiazolium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylthio group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, iodide
- Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, bromide
Uniqueness
Compared to its analogs, Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate exhibits unique properties due to the presence of the ethyl sulfate group, which enhances its solubility in polar solvents. This makes it more versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
41426-11-3 |
|---|---|
Molekularformel |
C17H21NO4S3 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
1-ethyl-2-ethylsulfanylbenzo[e][1,3]benzothiazol-1-ium;ethyl sulfate |
InChI |
InChI=1S/C15H16NS2.C2H6O4S/c1-3-16-14-12-8-6-5-7-11(12)9-10-13(14)18-15(16)17-4-2;1-2-6-7(3,4)5/h5-10H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
IFWXWPGIVCIFJW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)SCC.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


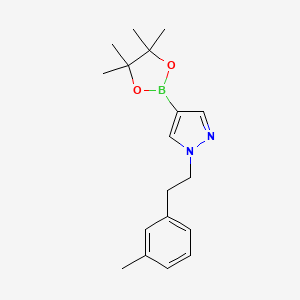
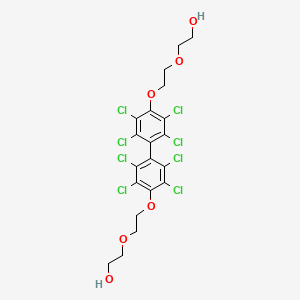
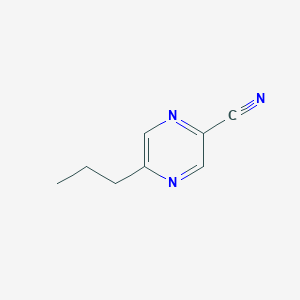
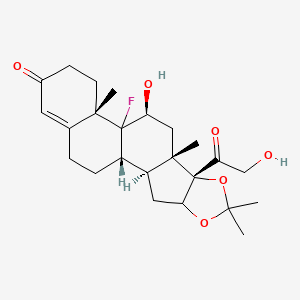

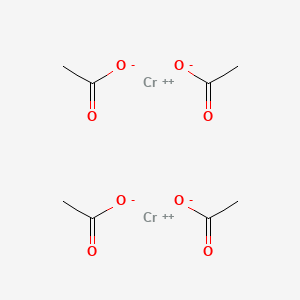
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
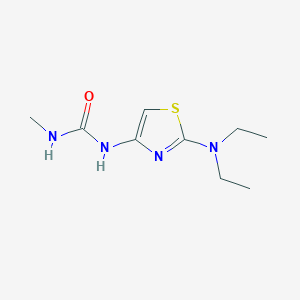
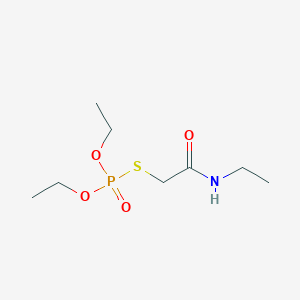
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)

